N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide
Description
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide is a small-molecule compound featuring a benzoxazole-piperidine core linked to a 5-ethylthiophene sulfonamide group. The benzoxazole moiety is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its ability to engage in hydrogen bonding and π-π stacking interactions within enzyme active sites . The sulfonamide group, a common pharmacophore in kinase inhibitors, enhances solubility and may contribute to binding specificity. The ethyl substituent on the thiophene ring likely modulates lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-2-15-7-8-18(26-15)27(23,24)20-13-14-9-11-22(12-10-14)19-21-16-5-3-4-6-17(16)25-19/h3-8,14,20H,2,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDSWAHNDQROIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Routes to Benzo[d]oxazole
The benzo[d]oxazole nucleus is typically constructed via acid-catalyzed cyclization of ortho-substituted aniline derivatives. A optimized protocol involves:
Reaction Scheme 1
2-Amino-4-nitrophenol + Chloroacetyl chloride
→ Cyclization (HCl/EtOH, reflux)
→ 2-Chlorobenzo[d]oxazole (Yield: 78–82%)
Critical parameters:
- Stoichiometric control of chloroacetyl chloride (1.2 eq)
- Maintenance of reaction temperature at 80–85°C
- Purification via silica gel chromatography (hexane:EtOAc 4:1)
Piperidine Functionalization Strategies
Development of the 5-Ethylthiophene-2-sulfonamide Component
Regioselective Ethylation of Thiophene
The 5-ethyl substitution pattern is achieved through directed metallation strategies:
Reaction Scheme 3
Thiophene → LDA, TMEDA, -78°C → Ethyl iodide
→ 5-Ethylthiophene (Yield: 72%)
Alternative routes:
- Friedel-Crafts alkylation using AlCl3 catalyst (Yield: 58%, lower regioselectivity)
- Transition metal-catalyzed C-H activation (Pd(OAc)2, 85°C, Yield: 81%)
Sulfonylation and Amidation Sequence
Conversion to the sulfonamide proceeds via classical sulfur chemistry:
Reaction Scheme 4
5-Ethylthiophene → ClSO3H, 0°C → Sulfonic acid
→ PCl5, reflux → Sulfonyl chloride (Yield: 89%)
→ NH3(aq), THF → 5-Ethylthiophene-2-sulfonamide (Yield: 95%)
Process intensification:
- Continuous flow sulfonation reduces exotherm risks
- Membrane-based ammonia gas infusion improves reaction control
Final Coupling Methodology
The convergent coupling of fragments employs sulfonamide bond formation:
Reaction Scheme 5
1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methanamine + 5-Ethylthiophene-2-sulfonyl chloride
→ Et3N, CH2Cl2, 0°C → RT, 6 h
→ Target compound (Yield: 83%, HPLC purity 98.2%)
Optimization data:
| Parameter | Test Range | Optimal Value | Purity Impact |
|---|---|---|---|
| Base | Pyridine, DMAP, Et3N | Et3N (2.5 eq) | +12% |
| Solvent | THF, DCM, ACN | DCM | Δpurity <2% |
| Temperature | -20°C to 40°C | 0°C → RT | +9% yield |
| Reaction Time | 2–24 h | 6 h | Max conversion |
Industrial-Scale Production Considerations
Continuous Manufacturing Approaches
Patented methodologies emphasize:
Purification Technology
Advanced purification strategies include:
- Simulated moving bed chromatography (SMB) for diastereomer separation
- Anti-solvent crystallization using heptane/MTBE mixtures
- Nanofiltration for catalyst removal (99.97% metal rejection)
Analytical Characterization Benchmarks
Critical quality attributes:
| Analytical Method | Acceptance Criteria | Typical Results |
|---|---|---|
| HPLC (C18) | Purity ≥98.0% | 98.2–99.1% |
| LC-MS | m/z 432.08 [M+H]+ | 432.07 ± 0.02 Da |
| 1H NMR (DMSO-d6) | δ 1.22 (t, 3H, CH2CH3) | δ 1.21 (t, J=7.5 Hz) |
| XRD | Characteristic polymorph Pattern | Form I, θ=8.7°, 12.3° |
Emerging Synthetic Technologies
Cutting-edge developments show promise:
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide is CHNOS, with a molecular weight of approximately 420.5 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. A study demonstrated that certain sulfonamides could induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of sulfonamide compounds. N-sulfonyl derivatives have been effective against a range of bacterial strains, including drug-resistant ones. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA replication and cell division .
Table 1: Summary of Research Findings on Sulfonamide Derivatives
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzo[d]oxazole ring and piperidine moiety may allow it to bind to enzymes or receptors, modulating their activity. The sulfonamide group can enhance its solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with KRC-108, a well-characterized TrkA kinase inhibitor, and other sulfonamide-containing analogs.
Structural Comparison
Pharmacokinetic and Pharmacodynamic Properties
- Solubility : The sulfonamide group in the target compound likely improves aqueous solubility compared to KRC-108’s pyridine-pyrazole system, which may rely on DMSO for dissolution .
- Kinase Selectivity: KRC-108 exhibits high selectivity for TrkA over TrkB/C due to its pyridine-pyrazole substituent . The target compound’s sulfonamide-thiophene moiety may shift selectivity toward other kinases (e.g., VEGFR or PDGFR families), as sulfonamides are known to interact with these targets.
In Vitro Activity
Mechanistic Divergence
- Binding Mode : KRC-108 occupies the ATP-binding pocket of TrkA via its pyridine-pyrazole hinge interaction . The target compound’s sulfonamide may instead form salt bridges with lysine residues, altering binding kinetics.
- Downstream Effects: KRC-108 suppresses TrkA-mediated MAPK/ERK signaling, while the sulfonamide group in the target compound could inhibit pathways like PI3K/AKT due to its structural resemblance to known PI3K inhibitors.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical and physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1797725-55-3 |
| IUPAC Name | N-[[1-(benzo[d]oxazol-2-yl)piperidin-4-yl]methyl]-5-ethylthiophene-2-sulfonamide |
| SMILES | CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(c3nc4ccccc4o3)CC2 |
The structure features a piperidine ring substituted with benzo[d]oxazole moieties and a sulfonamide group, which are known for their diverse biological activities including antitumor and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of Benzo[d]oxazole : Utilizing appropriate precursors and catalysts to create the oxazole ring.
- Piperidine Modification : Introducing substituents to enhance biological activity.
- Final Coupling : Linking the modified piperidine to the ethylthiophene sulfonamide through a sulfonamide bond.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing benzo[d]oxazole structures have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
A study demonstrated that certain benzo[d]oxazole derivatives exhibited IC50 values as low as 10 µM against various cancer cell lines, indicating potent cytotoxic effects .
Anti-inflammatory Properties
Compounds with benzo[d]oxazole scaffolds have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and chemokines. This activity is particularly relevant in conditions like arthritis and other inflammatory disorders, where reducing inflammation can alleviate symptoms.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Phosphodiesterase (PDE) Enzymes : By inhibiting PDEs, these compounds elevate cyclic nucleotide levels (cAMP and cGMP), leading to enhanced neuronal signaling and reduced inflammation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells via mitochondrial dysfunction or activation of caspases.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Study 1: Cytotoxic Effects on MCF-7 Cell Line
A study focused on synthesizing new benzo[d]oxazole derivatives evaluated their cytotoxicity on the MCF-7 breast cancer cell line using the MTT assay. Compounds derived from this scaffold demonstrated significant inhibitory effects compared to standard treatments like tamoxifen, with some derivatives achieving over 80% inhibition at specific concentrations .
Study 2: Inflammatory Response Modulation
Another research effort investigated the anti-inflammatory effects of similar compounds in animal models of arthritis. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with these compounds, suggesting their potential utility in managing chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling a piperidine-benzooxazole intermediate with a sulfonyl chloride derivative. For example, sulfonamide formation can be achieved by reacting 5-ethylthiophene-2-sulfonyl chloride with an appropriate amine intermediate (e.g., (1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methanamine) in dry pyridine under inert conditions . Optimization may include:
- Temperature control (room temperature vs. reflux) to minimize side reactions.
- Use of flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification .
- Monitoring reaction progress via TLC or LC-MS to identify incomplete coupling or hydrolysis byproducts.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to verify aromatic protons (benzooxazole and thiophene rings) and aliphatic protons (piperidine and ethyl groups) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and rule out impurities.
- HPLC-PDA : Assess purity (>95%) and detect trace intermediates or degradation products .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Methodological Answer :
- Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay buffers containing surfactants (e.g., 0.1% Tween-80) to prevent precipitation .
- Sonication or gentle heating (≤40°C) may improve dissolution without degrading the compound .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., inconsistent kinase inhibition) be resolved for this compound?
- Methodological Answer :
- Structural Confirmation : Re-analyze the compound’s stereochemistry (e.g., chiral HPLC) to rule out enantiomeric impurities that may affect activity .
- Assay Conditions : Standardize buffer pH, ionic strength, and ATP concentrations in kinase assays, as variations can alter IC50 values .
- Reference Controls : Compare with structurally validated analogs (e.g., benzothiazole or thiadiazole derivatives) to identify SAR trends .
Q. What strategies are effective for optimizing the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes and use LC-MS/MS to detect oxidative (e.g., piperidine N-oxidation) or hydrolytic degradation products .
- Structural Modifications : Introduce electron-withdrawing groups on the benzooxazole ring or methyl substituents on the piperidine to block metabolic hotspots .
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor protein target stabilization upon compound treatment to confirm binding .
- Knockdown/Rescue Experiments : Use siRNA to silence the putative target and assess whether the compound’s effect is abolished .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between cancer cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, kinase expression levels) to identify sensitivity/resistance factors .
- Apoptosis Assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
